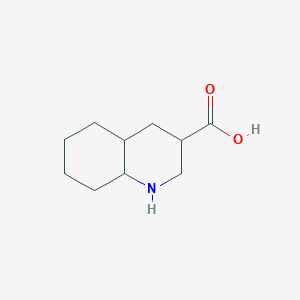
Decahydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydroquinoline-3-carboxylic acid is a versatile small molecule scaffold with significant potential in various fields of research and industry. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound known for its wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decahydroquinoline-3-carboxylic acid typically involves the hydrogenation of quinoline derivatives under specific conditions. One common method includes the catalytic hydrogenation of quinoline-3-carboxylic acid using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out under elevated pressure and temperature to achieve complete hydrogenation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Decahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Decahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of decahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Quinoline-3-carboxylic acid: A precursor to decahydroquinoline-3-carboxylic acid, known for its applications in medicinal chemistry.
Tetrahydroquinoline derivatives: These compounds share structural similarities and are used in various chemical and biological studies.
Hydroquinoline derivatives: These compounds have diverse applications in pharmaceuticals and industrial processes.
Uniqueness: this compound stands out due to its fully saturated quinoline ring system, which imparts unique chemical and biological properties. Its versatility as a building block and its potential in drug discovery make it a valuable compound in scientific research .
Biological Activity
Decahydroquinoline-3-carboxylic acid (DHQCA) is a compound of significant interest due to its biological activities, particularly as a potential neuroprotective agent and its interactions with various neurotransmitter systems. This article reviews the biological activity of DHQCA, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Overview of this compound
Decahydroquinoline derivatives are characterized by their bicyclic structure, which contributes to their diverse biological activities. DHQCA has been studied for its potential role as an N-methyl-D-aspartate (NMDA) receptor antagonist, which is crucial in conditions involving excitotoxicity such as neurodegenerative diseases.
Pharmacological Properties
-
NMDA Receptor Antagonism
- Research indicates that DHQCA and its derivatives exhibit potent antagonistic activity at NMDA receptors. A study synthesized several 6-substituted decahydroisoquinoline-3-carboxylic acids, demonstrating their ability to block NMDA-induced lethality in mice. Notably, compounds 31a and 32a showed IC50 values of 0.15 µM and 1.39 µM, respectively, indicating strong receptor binding affinity and selectivity .
- Cerebroprotective Effects
-
Anticancer Activity
- In addition to neuroprotection, some derivatives of decahydroquinoline have been investigated for their anticancer properties. For instance, substituted tetrahydroisoquinoline-3-carboxylic acids were found to bind effectively to Bcl-2 proteins, leading to apoptosis in cancer cells . This suggests that DHQCA could also be explored for its potential in cancer therapies.
Structure-Activity Relationship (SAR)
The biological activity of DHQCA is closely related to its structural features. Variations in substitution patterns on the decahydroquinoline nucleus significantly influence receptor binding and biological efficacy:
| Compound | Structure | NMDA IC50 (µM) | Biological Activity |
|---|---|---|---|
| 31a | 6-substituted | 0.15 | Potent NMDA antagonist |
| 32a | Tetrazole-substituted | 1.39 | Neuroprotective effects |
| 11t | Bcl-2 inhibitor | - | Induces apoptosis in cancer cells |
Case Studies
- Neuroprotection in Animal Models
- Antitumor Activity
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h7-9,11H,1-6H2,(H,12,13) |
InChI Key |
QTEVAKSTUJYKSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC(CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















